

Application Notes and Protocols for Studying Muvalaplin's Effects on Hepatocytes

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Compound of Interest

Compound Name: *Muvalaplin*

Cat. No.: *B12399671*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein(a) [Lp(a)] is a causal, independent, and genetically determined risk factor for atherosclerotic cardiovascular disease (ASCVD) and aortic stenosis.[1][2] It is composed of an LDL-like particle with apolipoprotein B-100 (apoB-100) and the glycoprotein apolipoprotein(a) [apo(a)].[3] The formation of Lp(a) occurs primarily in hepatocytes through a two-step process: an initial non-covalent binding of apo(a) to apoB-100, followed by the formation of a covalent disulfide bond.[1][3]

Muvalaplin is a first-in-class, orally administered small molecule designed to lower Lp(a) levels.[4] It acts by disrupting the initial, non-covalent interaction between apo(a) and apoB-100, thereby preventing the formation and secretion of Lp(a) particles from hepatocytes.[1][5] [6] Preclinical and clinical studies have demonstrated that **Muvalaplin** potently reduces plasma Lp(a) concentrations in a dose-dependent manner.[1][2][6]

These application notes provide detailed cell-based models and protocols for researchers to investigate the effects of **Muvalaplin** on hepatocytes, focusing on its mechanism of action and its impact on lipoprotein metabolism.

Data Presentation: Summary of Clinical Trial Results

The following tables summarize the dose-dependent effects of **Muvalaplin** on Lp(a), apolipoprotein B (apoB), and LDL-cholesterol as observed in clinical trials. This data can serve as a benchmark for in vitro studies.

Table 1: Placebo-Adjusted Percent Reduction in Lp(a) Levels After 12 Weeks of **Muvalaplin** Treatment

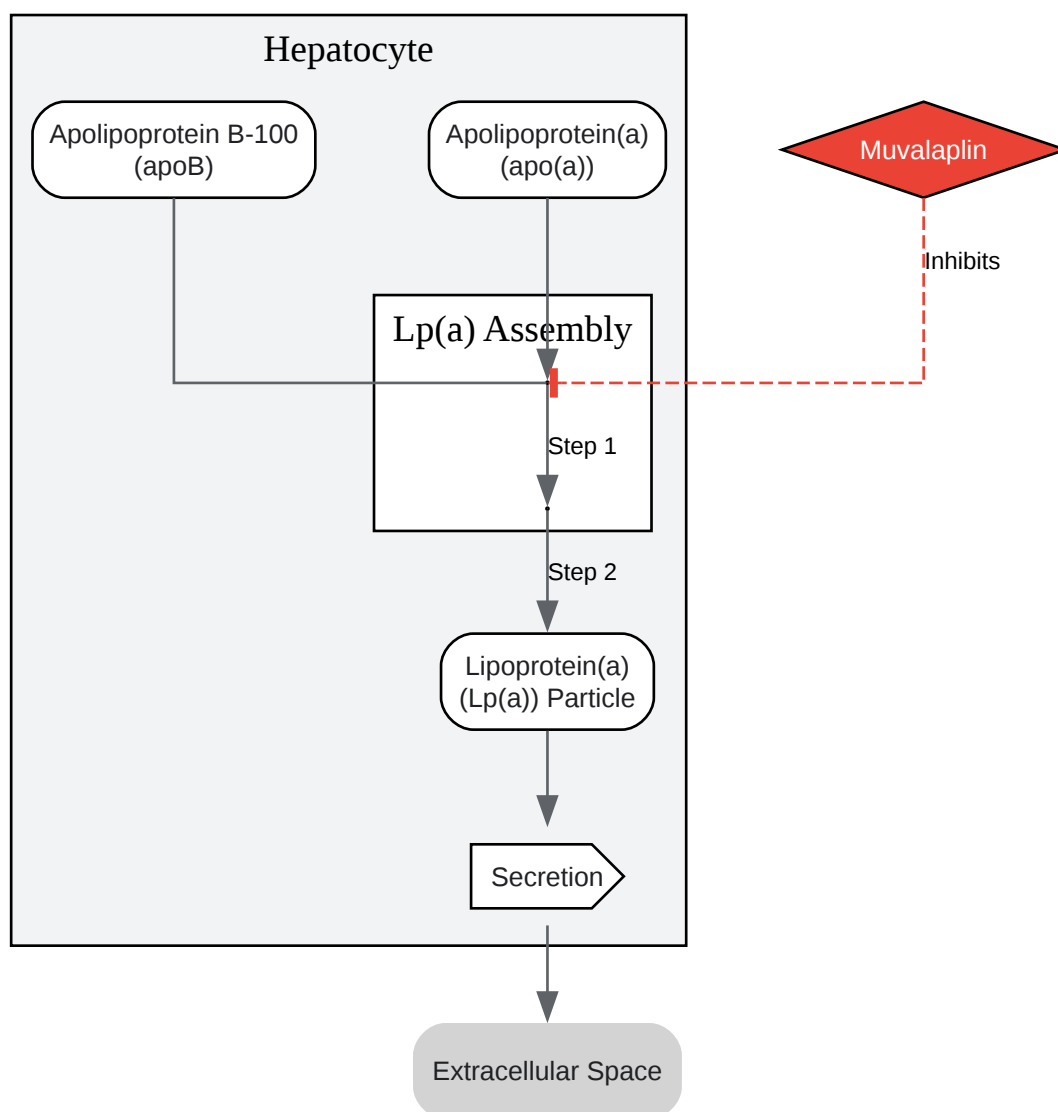
| Muvalaplin Daily Dose | Reduction via Intact Lp(a) Assay (%) | Reduction via apo(a)-Based Assay (%) |
|-----------------------------------------------------------------|--------------------------------------|--------------------------------------|
| 10 mg | 47.6% | 40.4% |
| 60 mg | 81.7% | 70.0% |
| 240 mg | 85.8% | 68.9% |
| (Data sourced from Phase 2 clinical trial results)[7][8][9][10] | | |

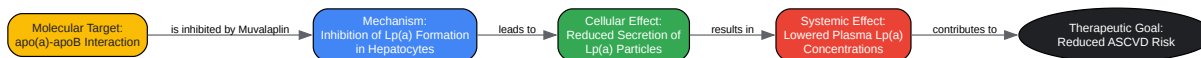
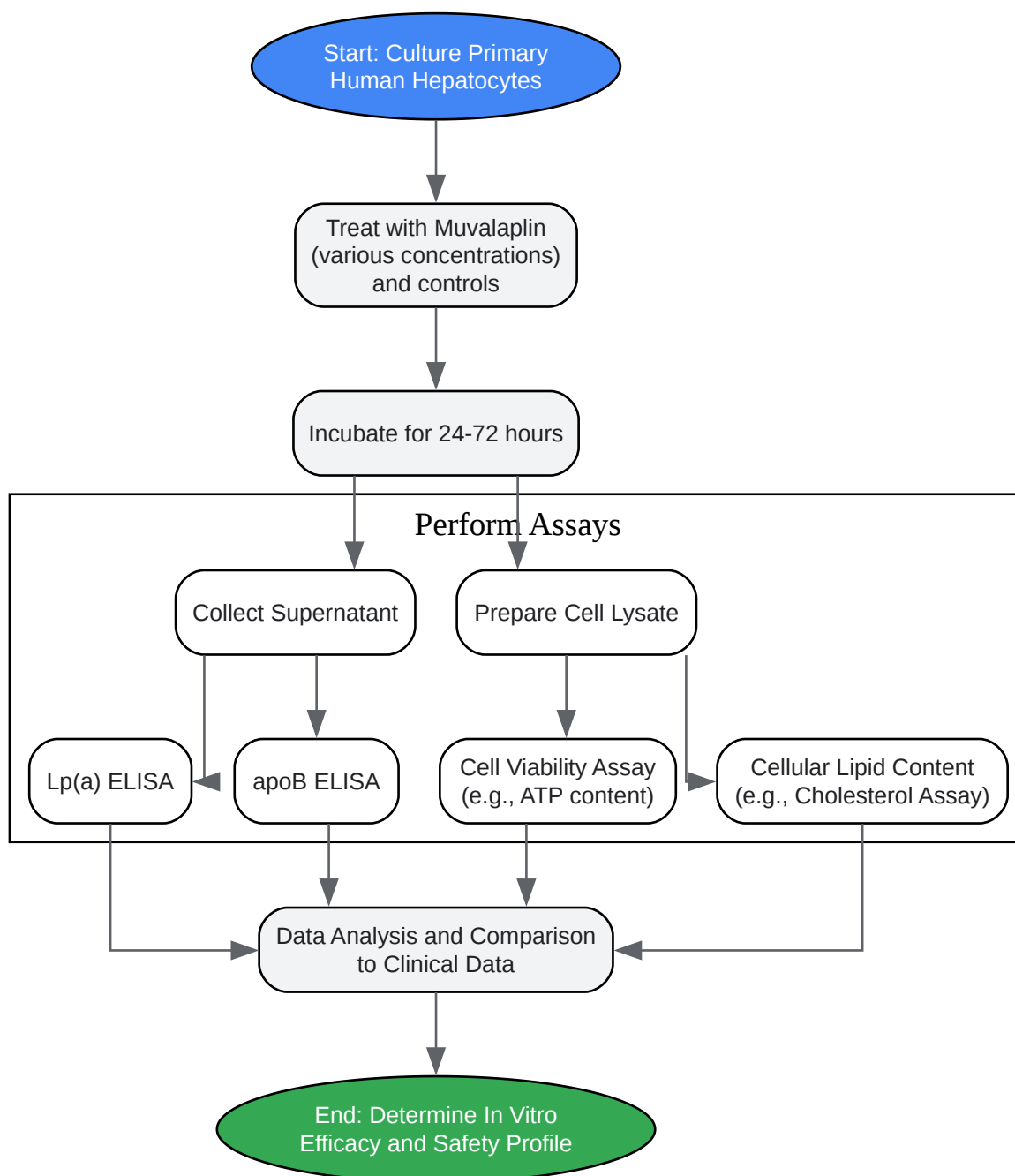
Table 2: Placebo-Adjusted Percent Reduction in Apolipoprotein B (apoB) and LDL Cholesterol Levels

| Muvalaplin Daily Dose | Reduction in apoB (%) | Reduction in LDL Cholesterol (%) |
|--------------------------------------------------------------|-----------------------|----------------------------------|
| 10 mg | 8.9% | Not consistently reported |
| 60 mg | 13.1% | up to 21.3% |
| 240 mg | 16.1% | up to 21.3% |
| (Data sourced from Phase 2 clinical trial results)[7][9][10] | | |

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Muvalaplin** and a general workflow for its in vitro evaluation.





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